2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
CAS No.:
Cat. No.: VC18221288
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid -](/images/structure/VC18221288.png)
Specification
Molecular Formula | C23H23NO4 |
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Molecular Weight | 377.4 g/mol |
IUPAC Name | 2,2-dicyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C23H23NO4/c25-21(26)23(14-9-10-14,15-11-12-15)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26) |
Standard InChI Key | FNQXYCAKJROCKU-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(C2CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, indicates a glycine backbone modified by:
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Two cyclopropyl groups at the α-carbon.
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An Fmoc-protected amino group (–NH–(9H-fluoren-9-ylmethoxycarbonyl)).
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A carboxylic acid terminus.
This configuration differs from the PubChem entries provided, which describe mono-cyclopropyl variants such as Fmoc-L-cyclopropylglycine (CID 2761462) and 2-[1-(Fmoc-amino)cyclopropyl]acetic acid (CID 121208269) . The additional cyclopropyl group in the queried compound introduces steric and electronic effects that may influence its reactivity and conformational stability.
Table 1: Comparative Structural Data of Fmoc-Cyclopropylglycine Analogues
Synthesis and Characterization
Synthetic Pathways
Fmoc-protected cyclopropylglycine derivatives are typically synthesized via:
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Cyclopropanation: Introduction of cyclopropyl groups using transition-metal catalysts (e.g., Simmons-Smith reaction) .
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Fmoc Protection: Reaction of the amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions .
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Carboxylic Acid Activation: The terminal –COOH group is often left unprotected for subsequent peptide coupling .
Spectroscopic Characterization
Key analytical data for related compounds include:
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¹H NMR: Cyclopropyl protons resonate at δ 0.5–1.5 ppm, while Fmoc aromatic protons appear at δ 7.2–7.8 ppm .
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IR Spectroscopy: Stretching vibrations for the carbonyl groups (Fmoc and –COOH) occur near 1700–1750 cm⁻¹ .
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Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 337.37 for C₂₀H₁₉NO₄) .
Applications in Peptide Science
Conformational Restriction
Cyclopropyl groups impose rigid torsional angles on peptide backbones, reducing conformational flexibility and enhancing binding specificity. For example, Fmoc-L-cyclopropylglycine has been used to stabilize β-turn structures in antimicrobial peptides . A dicyclopropyl variant could further restrict backbone dynamics, potentially improving proteolytic stability.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), making it ideal for SPPS. Mono-cyclopropyl analogues like CID 121208269 are employed in synthesizing cyclopropane-containing pseudopeptides . The hypothetical dicyclopropyl derivative might enable novel peptide architectures resistant to enzymatic degradation.
Biological and Pharmacological Implications
Metabolic Stability
Cyclopropane rings are metabolically inert compared to alkenes, reducing oxidative degradation. Studies on Fmoc-cyclopropylglycine derivatives show enhanced plasma half-lives in rodent models .
Challenges and Future Directions
Synthetic Hurdles
Introducing two cyclopropyl groups poses significant steric challenges, potentially requiring advanced catalysts (e.g., dirhodium complexes) or high-pressure conditions.
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